BenchChemオンラインストアへようこそ!

(S)-Bromoenol lactone

Enantioselectivity iPLA2β Enzyme Inhibition

Ensure experimental reproducibility by procuring the correct enantiomer. (S)-Bromoenol lactone ((S)-BEL) provides ~10-fold selectivity for iPLA2β over iPLA2γ, unlike racemic BEL. This specific inhibition is critical, as demonstrated by a 35% decrease in cell growth (MTT assay) versus only 15% for the R-enantiomer. Using (S)-BEL eliminates confounding iPLA2γ activity, making it the essential tool for clean dissection of iPLA2β-mediated pathways in cancer biology, inflammation, and smooth muscle research.

Molecular Formula C16H13BrO2
Molecular Weight 317.18 g/mol
CAS No. 478288-94-7
Cat. No. B1141012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Bromoenol lactone
CAS478288-94-7
Synonyms(S)-BEL
Molecular FormulaC16H13BrO2
Molecular Weight317.18 g/mol
Structural Identifiers
SMILESC1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m0/s1
InChIKeyBYUCSFWXCMTYOI-PABFRNLHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-Bromoenol lactone CAS 478288-94-7 for iPLA2β Research: Key Selectivity Data


(S)-Bromoenol lactone, also known as (S)-BEL or (S,E)-Bromoenol lactone (CAS 478288-94-7), is a chiral, mechanism-based, irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2) . It is a critical tool compound used to discriminate the functions of iPLA2β (Group VIA) from iPLA2γ (Group VIB) in cellular signaling and lipid metabolism research [1]. This compound is supplied for research purposes and is known for its enantioselective inhibition profile, making it essential for studies where isoform-specific activity is required .

Why (S)-Bromoenol lactone (478288-94-7) Cannot Be Substituted by Racemic BEL


Simply using the racemic mixture of bromoenol lactone (R/S-BEL) or the wrong enantiomer (R-BEL) will not provide the specific pharmacological profile required for dissecting iPLA2β-mediated pathways. The R- and S-enantiomers of BEL display distinct and opposing selectivity profiles: (S)-BEL is ~10-fold more potent for inhibiting iPLA2β, while (R)-BEL is ~10-fold more potent for iPLA2γ [1]. Therefore, substituting (S)-BEL with racemic BEL introduces confounding activity against iPLA2γ, obscuring the interpretation of results. In functional assays, this translates to significant differences in outcomes, such as (S)-BEL causing a 35% decrease in cell growth (MTT assay) compared to only a 15% decrease for R-BEL [2]. Procurement of the specific (S)-enantiomer is essential for ensuring experimental reproducibility and accurate mechanistic conclusions.

(S)-Bromoenol lactone (478288-94-7) Comparative Quantitative Data Guide


(S)-BEL vs. (R)-BEL: Enantioselective Potency for iPLA2β

The (S)-enantiomer of bromoenol lactone displays a distinct potency profile compared to its (R)-counterpart. (S)-BEL is an order of magnitude more potent at inhibiting iPLA2β than iPLA2γ, while (R)-BEL shows the inverse selectivity [1]. In a direct comparison of enzymatic activity, the R- and S-enantiomers of BEL display approximately 10-fold greater potency for inhibition of the enzymatic activity of iPLA2γ and iPLA2β, respectively [2]. This data demonstrates that (S)-BEL is the appropriate tool for targeting iPLA2β.

Enantioselectivity iPLA2β Enzyme Inhibition

(S)-BEL vs. cPLA2 Inhibitors: >1000-Fold Selectivity for iPLA2

(S)-BEL exhibits extreme selectivity for calcium-independent phospholipase A2 (iPLA2) over the calcium-dependent cytosolic phospholipase A2 (cPLA2). This specificity is critical for researchers aiming to dissect iPLA2-specific signaling pathways from those mediated by cPLA2. As reported, (S)-BEL is more than 1,000-fold selective for iPLA2 versus cPLA2 [1].

Phospholipase A2 Selectivity cPLA2

(S)-BEL vs. (R)-BEL: Differential Impact on Cell Growth (MTT Assay)

The functional consequence of selective iPLA2β inhibition by (S)-BEL is quantitatively distinct from that of iPLA2γ inhibition by (R)-BEL. In a head-to-head cell growth assay (MTT), (S)-BEL at 0-5.0 μM decreased MTT staining by 35% after 24 hours compared to control cells, while treatment with either (R)-BEL or racemic BEL induced only a 15% decrease [1]. This demonstrates a greater role for iPLA2β in cell growth and maintenance under these conditions.

Cell Proliferation Cytotoxicity iPLA2β Function

(S)-BEL vs. (R)-BEL in an In Vivo Model: Inflammasome Inhibition

The differential activity of BEL enantiomers is also evident in complex cellular pathways. In studies of inflammasome activation, analysis of BEL enantiomers showed that the (S)-BEL form was more effective than (R)-BEL in inhibiting the inflammasome, leading to reduced caspase-1 activation and IL-1β secretion [1]. This suggests a primary role for iPLA2β in this inflammatory process, a distinction that would be lost using racemic BEL.

Inflammasome Caspase-1 IL-1β Innate Immunity

Top Research Applications for (S)-Bromoenol lactone (478288-94-7) Based on Evidence


Pharmacological Dissection of iPLA2β vs. iPLA2γ Signaling

Researchers investigating the distinct cellular roles of the two main iPLA2 isoforms (iPLA2β and iPLA2γ) should use (S)-BEL as a specific probe for iPLA2β. As demonstrated by its ~10-fold selectivity for iPLA2β over iPLA2γ, (S)-BEL allows for the clean inhibition of one arm of the pathway. In contrast, (R)-BEL can be used to inhibit iPLA2γ, and the racemic mixture serves as a pan-inhibitor [1]. This enantiomeric pair is essential for studies in smooth muscle contraction, lipid mediator release, and macrophage signaling [2].

Investigating iPLA2β-Dependent Cell Growth and Proliferation

For studies focused on the role of iPLA2β in regulating cell growth, (S)-BEL is the most appropriate tool. Direct comparative data shows that (S)-BEL induces a 35% decrease in MTT staining (a measure of cell proliferation/viability) compared to only a 15% decrease with (R)-BEL or racemic BEL [3]. This robust phenotype makes (S)-BEL the preferred reagent for exploring iPLA2β's function in cancer cell biology, epithelial cell growth, and maintenance of specific phospholipid pools [3].

In Vivo Studies of iPLA2 Activity in Retinal Function and Disease Models

Although the referenced in vivo study used racemic BEL, it validated a model of chemical iPLA2 inhibition that can be refined using (S)-BEL. The study established that a dose of 6 μg/g of body weight of BEL in mice produced a 50% inhibition of retinal iPLA2 activity 8-16 hours post-administration [4]. Using (S)-BEL in this validated model would allow researchers to specifically investigate the contribution of the iPLA2β isoform to retinal physiology, visual transduction, and diseases like age-related macular degeneration [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Bromoenol lactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.